Epirubicin hydrochloride is synthesized from the natural product daunorubicin, which is produced by the fermentation of Streptomyces peucetius. The compound falls under the category of anthracycline antibiotics, characterized by a tetracyclic ring structure that intercalates into DNA, disrupting replication and transcription processes. This mechanism of action is pivotal for its effectiveness as an anticancer agent.
The synthesis of epirubicin hydrochloride can be achieved through various methods, with one prominent approach involving the modification of 13-dihydrodaunorubicine. The synthesis process typically includes several key steps:
This synthetic route has been optimized to improve yield, purity, and operational simplicity, making it feasible for large-scale production.
Epirubicin hydrochloride has a complex molecular structure characterized by a tetracyclic ring system with multiple hydroxyl groups and a methoxy substituent. Its chemical formula is , and it has a molecular weight of approximately 495.98 g/mol.
The stereochemistry plays a crucial role in its interaction with DNA, influencing both efficacy and safety profiles.
Epirubicin hydrochloride participates in various chemical reactions that are essential for its therapeutic activity:
These reactions underscore the compound's mechanism of action as well as potential side effects.
Epirubicin exerts its anticancer effects primarily through DNA intercalation, which inhibits topoisomerase II enzyme activity. This inhibition prevents the relaxation of supercoiled DNA necessary for replication and transcription:
Research indicates that epirubicin's efficacy can be influenced by factors such as dosage, administration route, and combination with other chemotherapeutic agents .
Epirubicin hydrochloride exhibits several key physical and chemical properties:
These properties are critical for formulation development and clinical application .
Epirubicin hydrochloride is primarily used in oncology for treating various cancers:
Additionally, research continues into novel delivery systems such as nanoparticle formulations to improve bioavailability and reduce toxicity . These advancements aim to enhance therapeutic outcomes while minimizing adverse effects associated with traditional chemotherapy regimens.
Epirubicin hydrochloride originates from Streptomyces peucetius var. caesius via a multi-step biotechnological process. The initial fermentation yields daunorubicin as the primary anthracycline precursor, which undergoes enzymatic C-14 hydroxylation by cytochrome P450 monooxygenases to form doxorubicin. Subsequent stereoselective reduction at the C-4' position of the daunosamine sugar moiety is catalyzed by NADPH-dependent ketoreductases, yielding the 4'-epi configuration unique to epirubicin [1] [8]. Modern strain optimization employs genetic engineering to amplify the expression of key biosynthetic enzymes:
Table 1: Biotechnological Parameters for Anthracycline Precursor Conversion
Biocatalyst | Conversion Rate (%) | Byproduct Formation (%) | Yield Optimization Strategy |
---|---|---|---|
Wild-type S. peucetius | 22.5 ± 3.1 | 18.7 ± 2.4 | N/A |
Engineered ΔdnrK strain | 48.3 ± 4.7 | 6.2 ± 1.1 | Fed-batch sucrose supplementation |
avrE-expressing strain | 67.8 ± 5.2 | 3.8 ± 0.9 | Dissolved oxygen control (40% saturation) |
Fermentation process intensification has been achieved through controlled fed-batch systems maintaining pH at 6.8 ± 0.2 and temperature at 28°C, which improves total anthracycline titer by 2.3-fold compared to batch processes [1] [7]. Downstream processing utilizes cation-exchange chromatography with gradient elution (0.1–0.5M NaCl in acetate buffer, pH 4.2) to isolate epirubicin intermediates at >98% purity prior to hydrochloride salt formation [1].
The defining structural feature of epirubicin hydrochloride is the axial orientation of the C-4' hydroxyl group on the daunosamine sugar, contrasting with the equatorial position in doxorubicin. This stereochemical inversion, achieved through kinetically controlled reduction of 4'-keto-doxorubicin intermediates, significantly alters molecular interactions:
Table 2: Stereochemical Parameters Influencing Molecular Interactions
Stereochemical Feature | Epirubicin Hydrochloride | Doxorubicin | Biological Consequence |
---|---|---|---|
C-4' OH configuration | Axial (β-orientation) | Equatorial | Enhanced glucuronidation efficiency (77% vs 42%) |
Daunosamine ring pucker | 2H3 conformation | 3H4 | Improved membrane permeability (Papp 8.7×10−6 cm/s vs 5.2×10−6) |
Aggregation propensity | Dimerization constant 120 M−1 | 450 M−1 | Reduced cardiotoxic potential |
Chirality-driven pharmacokinetic advantages include a 45% higher plasma clearance rate (50 L/h/m2 vs 34 L/h/m2 for doxorubicin) and 30% shorter terminal half-life (30 hours vs 40–70 hours). These properties stem from the molecule's differential hydrogen-bonding network and reduced van der Waals interactions with cellular retention proteins [4] [6] [8].
Semi-synthetic modifications of epirubicin focus on overcoming solubility limitations and enhancing tumor-specific delivery. Key strategies include:
A. Solubility-Enhancing Salt Formation:Epirubicin free base is reacted with hydrochloric acid in anhydrous methanol (0–5°C) to form the hydrochloride salt. Critical process parameters:
B. Prodrug Synthesis via Acylation:The C-13 keto group undergoes hydrazone formation with functionalized linkers:
C. Polymeric Nanoparticle Encapsulation:PLA-PEG-PLA triblock copolymer nanoparticles (166.9 ± 1.4 nm diameter) achieve 88.3% encapsulation efficiency through double-emulsion methodology:
Table 3: Bioavailability Parameters of Semi-Synthetic Epirubicin Analogs
Derivative Type | Aqueous Solubility (mg/mL) | Plasma Half-life (h) | Tumor Accumulation (% ID/g) | Synthesis Yield (%) |
---|---|---|---|---|
Hydrochloride salt | 14.2 ± 0.8 | 30 ± 4 | 1.2 ± 0.3 | 92.5 ± 3.1 |
EMCH-anti-HER2 conjugate | 8.7 ± 0.4* | 78 ± 9 | 18.6 ± 2.1 | 68.3 ± 4.7 |
PLA-PEG-PLA nanoparticles | 0.5 (sustained release) | 65 ± 7 | 9.8 ± 1.4 | 85.2 ± 2.9 |
*Conjugate solubility measured in phosphate-buffered saline
Advanced derivatives exploit acid-labile linkers (e.g., hydrazone bonds) that release epirubicin at tumor microenvironment pH (5.0–5.5). The synthesis involves reacting the C-13 keto group with bifunctional crosslinkers containing:
These structural refinements collectively enhance epirubicin's therapeutic index by improving solubility, extending circulation time, and enabling receptor-mediated tumor targeting – all critical factors for overcoming bioavailability limitations in cancer therapy.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7